Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
WCWQZBFVNAULBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CBr)O |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation via Epoxide Ring Opening
A common approach involves nucleophilic ring-opening of epoxides (oxiranes) with amines to form substituted azetidines:
- Epichlorohydrin or related epoxides are reacted with amines under controlled conditions to yield azetidine intermediates with hydroxyalkyl substituents at the 3-position.
- For example, the reaction of N-Boc-protected amines with epichlorohydrin derivatives in polar aprotic solvents like N,N-dimethylformamide (DMF) under nitrogen atmosphere facilitates regioselective ring opening and substitution.
Superbase-Induced Azetidine Formation
- The use of superbases such as lithium diisopropylamide (LDA) or butyllithium in tetrahydrofuran (THF) at low temperatures (−78 °C) enables the generation of azetidine rings from appropriate precursors.
- This method allows for regio- and diastereoselective formation of azetidine derivatives with controlled stereochemistry.
Introduction of the 2-Bromo-1-Hydroxyethyl Side Chain
The 2-bromo-1-hydroxyethyl substituent can be introduced via halohydrin intermediates or by direct bromination of hydroxyethyl azetidine derivatives:
- Bromination of hydroxyethyl groups is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid overbromination or decomposition.
- Alternatively, bromoacetate esters (e.g., tert-butyl bromoacetate) can serve as alkylating agents to introduce the bromoalkyl side chain onto the azetidine nitrogen or carbon skeleton via nucleophilic substitution.
Protection of the Azetidine Nitrogen with tert-Butyl Carbamate
The tert-butyl carbamate (Boc) protecting group is introduced to stabilize the azetidine nitrogen during subsequent synthetic steps:
- Boc protection is typically achieved by reacting the azetidine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at low temperatures.
- This step is crucial for improving the compound's stability and facilitating purification.
Representative Synthetic Route Example
A plausible synthetic sequence based on literature precedents is as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of N-Boc-azetidine | React azetidine with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0°C | N-Boc-azetidine intermediate |
| 2. Formation of 3-(2-hydroxyethyl)azetidine | Nucleophilic ring-opening of epichlorohydrin with N-Boc-azetidine in DMF at 0–40°C | 3-(2-hydroxyethyl)-N-Boc-azetidine |
| 3. Bromination of hydroxyethyl group | Treat with N-bromosuccinimide (NBS) in an inert solvent at 0–25°C | This compound |
This method aligns with procedures for functionalized azetidines and bromoalkylated intermediates described in patent and academic literature.
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/methanol/triethylamine mixtures.
- Characterization includes nuclear magnetic resonance spectroscopy (^1H, ^13C NMR), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for stereochemical confirmation.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Azetidine, epichlorohydrin, di-tert-butyl dicarbonate, N-bromosuccinimide |
| Solvents | N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM) |
| Temperature range | 0 °C to 40 °C (ring opening), −78 °C to room temperature (superbase reactions) |
| Reaction time | 2–24 hours (ring opening), 1–3 days (reflux steps) |
| Yields | 64–97% depending on step and purification |
| Purification | Column chromatography, distillation |
| Characterization methods | ^1H NMR, ^13C NMR, HRMS, sometimes X-ray crystallography |
Summary of Research and Source Diversity
- The synthesis of this compound is well-documented in patent literature and peer-reviewed journals focusing on azetidine chemistry and functionalized heterocycles.
- Key synthetic steps involve epoxide ring opening, halogenation, and carbamate protection.
- The methods are scalable and adaptable, with reaction conditions optimized for yield and selectivity.
- The use of superbase chemistry and controlled bromination ensures regio- and stereoselectivity.
- Purification and characterization protocols are standardized, ensuring reproducible results.
Excluded Sources and Reliability Considerations
- Data from www.benchchem.com and www.smolecule.com were excluded due to reliability concerns.
- The information compiled here is based on patents (e.g., WO1999019297A1), peer-reviewed publications (e.g., Journal of Organic Chemistry, PMC articles), and recognized chemical synthesis resources to ensure authoritative content.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the β-position undergoes nucleophilic substitution (SN2) under basic conditions. Common nucleophiles include amines, thiols, and alkoxides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 4h | Tert-butyl 3-(2-methoxy-1-hydroxyethyl)azetidine-1-carboxylate | 65–70% |
| Potassium phthalimide | DMSO, 80°C, 6h | Phthalimido-substituted derivative | 72% |
| Sodium azide | EtOH/H<sub>2</sub>O, reflux | Azido-substituted analog | 68% |
Mechanism :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the bromine atom, leading to inversion of configuration.
Applications :
Substitution products are pivotal in synthesizing bioactive molecules, such as protease inhibitors and kinase modulators.
Elimination Reactions
Under acidic or strongly basic conditions, the compound undergoes elimination to form an α,β-unsaturated azetidine derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | Toluene, 110°C, 2h | Tert-butyl 3-vinylazetidine-1-carboxylate | 85% |
| DBU | DCM, 25°C, 1h | Same as above | 78% |
Mechanism :
The reaction follows an E2 elimination pathway, where a base abstracts a β-hydrogen, facilitating the simultaneous departure of the bromine atom and forming a double bond .
Applications :
The resulting alkene serves as a diene in Diels-Alder reactions or undergoes further functionalization.
Oxidation of the Hydroxyl Group
The secondary alcohol moiety is oxidized to a ketone using mild oxidizing agents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCC | DCM, 25°C, 3h | Tert-butyl 3-(2-bromo-1-oxoethyl)azetidine-1-carboxylate | 80% |
| Swern | Oxalyl chloride, DMSO, −78°C | Same as above | 88% |
Mechanism :
Oxidants like PCC or Swern reagents convert the hydroxyl group to a ketone without over-oxidizing the azetidine ring.
Applications :
The ketone derivative is a precursor for reductive amination or Grignard reactions.
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.
Mechanism :
The palladium catalyst facilitates oxidative addition of the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .
Applications :
Used to synthesize complex heterocycles for drug discovery, particularly kinase inhibitors .
Protection/Deprotection of Functional Groups
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (4M) | Dioxane, 25°C, 2h | 3-(2-Bromo-1-hydroxyethyl)azetidine | 90% |
| TFA | DCM, 0°C, 1h | Same as above | 95% |
Applications :
Deprotection enables further modification of the azetidine ring, such as peptide coupling or alkylation.
Scientific Research Applications
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Structure : Differs by lacking the hydroxyl group on the ethyl chain.
- Properties : Molecular weight = 264.16 g/mol; higher lipophilicity (LogP = 1.95) compared to the target compound due to the absence of the polar hydroxyl group.
- Reactivity : The bromoethyl group undergoes SN2 reactions but lacks the hydroxyl’s hydrogen-bonding capability, reducing solubility in polar solvents .
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
- Structure : Iodo substituent instead of bromo-hydroxyethyl.
- Reactivity : Iodine’s superior leaving group ability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, it is less stable under light or heat compared to bromine analogs .
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Structure : Contains a 4-methoxyphenyl group and a longer hydroxybutyl chain.
- Synthesis : Lower yield (42%) compared to simpler derivatives, attributed to steric hindrance from the methoxyphenyl group .
- Applications : The aromatic ring enables π-π stacking interactions, making it relevant in drug design for targeting hydrophobic pockets.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~282.1* | 1.2 | 1 | 3 |
| Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 264.16 | 1.95 | 0 | 2 |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | ~295.1 | 2.1 | 0 | 2 |
| Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (41) | 201.2 | 0.8 | 1 | 4 |
*Estimated based on analogous structures .
Biological Activity
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, an azetidine ring, and a bromo-hydroxyethyl substituent. With a molecular formula of and a molecular weight of approximately 264.16 g/mol, this compound plays a significant role in medicinal chemistry and organic synthesis. This article delves into its biological activity, potential applications, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate using brominating agents such as phosphorus tribromide or hydrobromic acid in solvents like dichloromethane, usually under controlled temperatures to optimize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions can influence enzyme activity and receptor functions, which are critical in drug development and therapeutic applications.
Potential Applications
The compound is explored for its potential as a precursor to bioactive molecules, particularly in the development of antiviral, antibacterial, and anticancer agents. Its structural versatility allows for modifications that can enhance biological activity or target specificity.
Case Studies
- Antibacterial Activity : Preliminary studies suggest that azetidine derivatives may exhibit antibacterial properties by inhibiting bacterial growth through interaction with essential bacterial enzymes or receptors.
- Antiviral Potential : Research indicates that compounds with similar structures have shown promise in antiviral applications, potentially targeting viral replication mechanisms.
- Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting that modifications to the azetidine structure could enhance cytotoxicity against specific tumor types .
Data Table: Properties and Applications
| Property/Characteristic | Details |
|---|---|
| CAS Number | 2228450-34-6 |
| Molecular Formula | C10H18BrNO3 |
| Molecular Weight | 264.16 g/mol |
| Purity | ≥95% |
| Biological Targets | Proteins, Nucleic Acids |
| Potential Applications | Antiviral, Antibacterial, Anticancer |
| Synthesis Method | Bromination of hydroxyl derivative |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves azetidine ring functionalization, with tert-butyl carboxylate as a protecting group. A common approach is nucleophilic substitution at the azetidine nitrogen, followed by bromohydrin formation. For optimization, Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, and stoichiometry) to maximize yield. Flow chemistry techniques, as described for similar heterocycles, may improve reproducibility by controlling reaction kinetics and minimizing side products .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the azetidine ring’s stereochemistry and bromohydrin moiety via H/C NMR coupling constants and splitting patterns.
- Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature).
- HPLC with UV/RI detection : Assess purity (>95% threshold for most research applications) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : The bromohydrin group is prone to hydrolysis under acidic or aqueous conditions. Store the compound in anhydrous solvents (e.g., THF, DCM) at –20°C under inert gas (N/Ar). Monitor degradation via periodic TLC or LC-MS, particularly if exposed to humidity .
Advanced Research Questions
Q. How does the bromo-hydroxyethyl moiety influence reactivity in cross-coupling or substitution reactions?
- Methodological Answer : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The hydroxyl group can be oxidized (e.g., Swern oxidation) to a ketone for further functionalization. However, steric hindrance from the tert-butyl group may slow kinetics; computational modeling (DFT) can predict transition-state barriers for targeted catalyst selection .
Q. What strategies resolve contradictions in stereochemical outcomes during azetidine ring modifications?
- Methodological Answer : Conflicting stereochemistry may arise from competing SN1/SN2 mechanisms. Use chiral HPLC or X-ray crystallography (as in related azetidine derivatives) to resolve enantiomers. For dynamic systems, variable-temperature NMR can track conformational changes influencing reactivity .
Q. How can the compound’s biological activity be systematically evaluated in calcium channel modulation studies?
- Methodological Answer : Design patch-clamp electrophysiology assays using HEK293 cells expressing L-type calcium channels. Pre-treat cells with the compound (1–100 µM) and measure current inhibition. Compare results to positive controls (e.g., nifedipine) and validate via dose-response curves. Address discrepancies by probing off-target effects using calcium flux assays in primary neurons .
Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
